molecular formula C9H14ClNO2 B1527749 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS No. 1187932-17-7

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Cat. No. B1527749
M. Wt: 203.66 g/mol
InChI Key: CHLMFPQGTHFLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, also known as 3-Methoxy-2-aminoethanol hydrochloride, is an organic compound that is used in various scientific and research applications. It is a colorless, crystalline solid with a melting point of 192-194°C. It is soluble in water and has a molecular weight of 189.64 g/mol. It is known to be a versatile compound that can be used in a variety of applications such as in the synthesis of drugs and other compounds, as a catalyst in organic reactions, and as a reagent in biochemical studies.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

In vivo Metabolism Studies

Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has elucidated in vivo metabolic pathways in rats, identifying various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analyses (Kanamori et al., 2002).

Reactivity of Thionocarbonates with Amines

A study on the kinetics and mechanisms of reactions involving thionocarbonates and alicyclic amines in ethanol-water media highlights the chemical reactivity and potential synthetic applications of similar methoxyphenyl compounds (Castro et al., 2001).

Pharmaceutical and Antimicrobial Research

Combinatorial Synthesis for Anticancer Evaluation

A combinatorial synthesis method using water–ethanol as a solvent system has been developed for creating 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, with significant potency against human breast cancer cell lines (Patravale et al., 2014).

Synthesis of N-Heterocycles

The efficient synthesis of functionalized azetidines and other N-heterocycles from amino alcohols, highlighting the versatility of similar compounds in drug-like molecule synthesis (de Figueiredo et al., 2006).

Material Science and Corrosion Inhibition

Corrosion Inhibition

A study on the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for the corrosion control of mild steel in hydrochloric acid medium, demonstrating the potential application of similar compounds in protecting metals against corrosion (Bentiss et al., 2009).

properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLMFPQGTHFLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

CAS RN

1187932-17-7
Record name Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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